molecular formula C13H22N2O2 B2370502 Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate CAS No. 2287239-08-9

Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate

Cat. No.: B2370502
CAS No.: 2287239-08-9
M. Wt: 238.331
InChI Key: GDNINWDDFKOPSJ-KEPMVKOISA-N
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Description

Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[42102,4]nonane-9-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the tert-butyl group and the amino functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or other functional groups within the molecule.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate
  • Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[42102,4]nonane-9-carboxylate stands out due to its specific stereochemistry and functional groups

Properties

IUPAC Name

tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-8-4-5-10(15)9-7-13(9,14)6-8/h8-10H,4-7,14H2,1-3H3/t8-,9+,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNINWDDFKOPSJ-KEPMVKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3CC3(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3C[C@@]3(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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